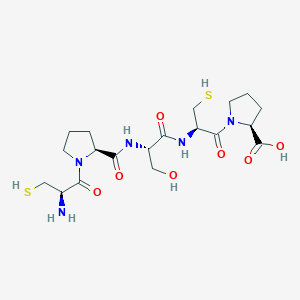
L-Cysteinyl-L-prolyl-L-seryl-L-cysteinyl-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Cysteinyl-L-prolyl-L-seryl-L-cysteinyl-L-proline is a complex peptide compound composed of five amino acids: cysteine, proline, serine, cysteine, and proline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-prolyl-L-seryl-L-cysteinyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) to form reactive intermediates.
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protective groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA and scavengers like water or triisopropylsilane.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into expression vectors and introduced into host cells (e.g., E. coli). The host cells produce the peptide, which is then purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
L-Cysteinyl-L-prolyl-L-seryl-L-cysteinyl-L-proline can undergo various chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Functional groups on the peptide can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used for oxidation reactions.
Reduction: DTT or β-mercaptoethanol are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
L-Cysteinyl-L-prolyl-L-seryl-L-cysteinyl-L-proline has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of L-Cysteinyl-L-prolyl-L-seryl-L-cysteinyl-L-proline involves its interaction with specific molecular targets and pathways. The cysteine residues can form disulfide bonds, influencing protein structure and function. The proline residues contribute to the rigidity and stability of the peptide. The serine residues can participate in hydrogen bonding and phosphorylation reactions, affecting cellular signaling pathways.
Comparison with Similar Compounds
L-Cysteinyl-L-prolyl-L-seryl-L-cysteinyl-L-proline can be compared with other peptides containing cysteine, proline, and serine residues:
L-Cysteinyl-L-prolyl-L-seryl-L-cysteinyl-L-serine: Similar structure but with a serine residue instead of proline.
L-Cysteinyl-L-prolyl-L-seryl-L-cysteinyl-L-glycine: Contains glycine instead of proline, leading to different structural properties.
L-Cysteinyl-L-prolyl-L-seryl-L-cysteinyl-L-alanine: Alanine substitution affects the peptide’s hydrophobicity and interactions.
The unique combination of amino acids in this compound gives it distinct structural and functional properties, making it valuable for various applications.
Properties
CAS No. |
220013-87-6 |
|---|---|
Molecular Formula |
C19H31N5O7S2 |
Molecular Weight |
505.6 g/mol |
IUPAC Name |
(2S)-1-[(2R)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H31N5O7S2/c20-10(8-32)17(28)23-5-1-3-13(23)16(27)21-11(7-25)15(26)22-12(9-33)18(29)24-6-2-4-14(24)19(30)31/h10-14,25,32-33H,1-9,20H2,(H,21,27)(H,22,26)(H,30,31)/t10-,11-,12-,13-,14-/m0/s1 |
InChI Key |
YIICFCQUOUUATG-PEDHHIEDSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CS)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N2CCC[C@H]2C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CS)N)C(=O)NC(CO)C(=O)NC(CS)C(=O)N2CCCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4S)-4-phenyl-2-sulfanylidene-1,3-thiazolidin-3-yl]-pyridin-3-ylmethanone](/img/structure/B14236869.png)

![6,6'-[1,4-Phenylenebis(oxy)]dihexanoic acid](/img/structure/B14236879.png)
![N-[4-(2,4-Dichlorophenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14236880.png)
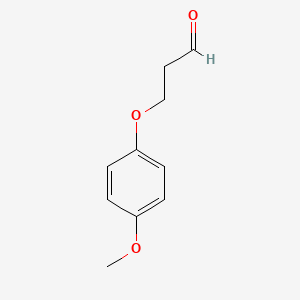
![9-(Pent-4-yn-1-yl)-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine](/img/structure/B14236893.png)
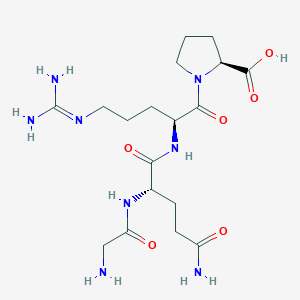
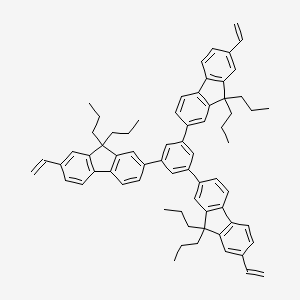
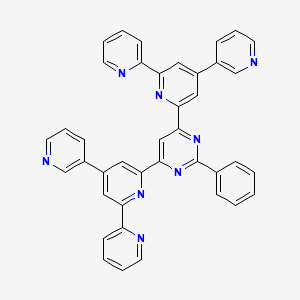

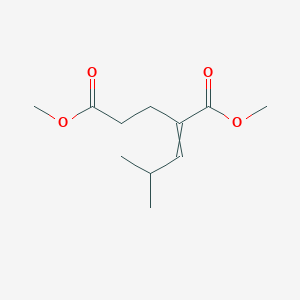
![Benzoic acid, 2-[[3-(4-hydroxy-3-methoxyphenyl)-1-oxopropyl]amino]-](/img/structure/B14236949.png)
![4-({[4-(3-Methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}amino)benzoic acid](/img/structure/B14236951.png)
![3-[5-(1,3-Thiazol-4-yl)-2h-tetrazol-2-yl]benzonitrile](/img/structure/B14236955.png)
